molecular formula C36H60N2O5 B15144019 Senp1-IN-2

Senp1-IN-2

Cat. No.: B15144019
M. Wt: 600.9 g/mol
InChI Key: DZIWKTYIPAJGRO-JCOMTLJESA-N
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Description

Senp1-IN-2 is a small molecule inhibitor specifically targeting the sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular functions such as gene expression, DNA repair, and protein stability. SENP1 is implicated in several pathological conditions, including cancer, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of raw materials, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Senp1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to yield the final active compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structure and purity .

Scientific Research Applications

Senp1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the deSUMOylation process and the role of SENP1 in various biochemical pathways.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of SENP1 inhibition on cell proliferation, apoptosis, and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where SENP1 is implicated. Preclinical studies have shown promising results in reducing tumor growth and metastasis.

    Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new SENP1 inhibitors.

Mechanism of Action

Senp1-IN-2 exerts its effects by specifically binding to the active site of SENP1, inhibiting its protease activity. This inhibition prevents the deSUMOylation of target proteins, leading to the accumulation of SUMOylated proteins. The molecular targets and pathways involved include the regulation of transcription factors, DNA repair enzymes, and signaling molecules. By modulating these pathways, this compound can alter cellular processes such as proliferation, apoptosis, and stress responses .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Senp1-IN-2 include other SENP1 inhibitors and molecules targeting the SUMOylation pathway. Some of these compounds are:

Uniqueness

This compound is unique due to its high specificity and potency towards SENP1. It has been extensively studied for its therapeutic potential and has shown efficacy in various preclinical models. Its unique chemical structure allows for selective inhibition of SENP1 without affecting other proteases, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C36H60N2O5

Molecular Weight

600.9 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-N-[2-[bis(2-hydroxyethyl)amino]-2-oxoethyl]-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide

InChI

InChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1

InChI Key

DZIWKTYIPAJGRO-JCOMTLJESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(CCO)CCO

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO

Origin of Product

United States

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